7-Bromo-1,2-benzoxazol-5-ol

Estrogen receptor beta Nuclear receptor binding SAR analysis

7-Bromo-1,2-benzoxazol-5-ol (CAS 1360890-42-1) is a heterocyclic building block belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) family, characterized by a bromine substituent at the 7-position and a hydroxyl group at the 5-position on the fused benzene-oxazole ring system. Its molecular formula is C₇H₄BrNO₂ with a molecular weight of 214.02 g/mol.

Molecular Formula C7H4BrNO2
Molecular Weight 214.018
CAS No. 1360890-42-1
Cat. No. B2448951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-benzoxazol-5-ol
CAS1360890-42-1
Molecular FormulaC7H4BrNO2
Molecular Weight214.018
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NO2)Br)O
InChIInChI=1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H
InChIKeyDEYDZGZTDGOPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,2-benzoxazol-5-ol (CAS 1360890-42-1): Core Scaffold Identity, Physicochemical Profile, and Procurement Context


7-Bromo-1,2-benzoxazol-5-ol (CAS 1360890-42-1) is a heterocyclic building block belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) family, characterized by a bromine substituent at the 7-position and a hydroxyl group at the 5-position on the fused benzene-oxazole ring system . Its molecular formula is C₇H₄BrNO₂ with a molecular weight of 214.02 g/mol . The compound serves as the unelaborated core scaffold from which more complex bioactive molecules are derived—most notably WAY-200070 (7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol, CAS 440122-66-7), a potent and selective estrogen receptor-beta (ERβ) agonist . The bromine atom at position 7 provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), while the hydroxyl group at position 5 allows for further functionalization via etherification or esterification [1]. This dual orthogonal reactivity distinguishes it from simpler benzoxazole analogues that lack either the halogen or hydroxyl functionality.

Why 7‑Bromo‑1,2‑benzoxazol‑5‑ol Cannot Be Replaced by Common Positional Isomers or Non‑Halogenated Analogues in Synthesis and Screening


Generic substitution among benzoxazole or benzisoxazole isomers fails because the bromine position (C7) and hydroxyl position (C5) on the 1,2-benzisoxazole scaffold jointly determine both synthetic reactivity and biological target engagement [1]. Moving the bromine to the 5‑position (5‑bromo‑1,2‑benzoxazole, CAS 837392‑65‑1) alters the electronic environment, which shifts cross‑coupling regioselectivity and leads to different downstream substitution patterns incompatible with structure‑activity relationship (SAR) programs built on the C7‑brominated core . Likewise, the non‑brominated parent (1,2‑benzoxazol‑5‑ol, CAS 808755‑45‑5) lacks the heavy atom required for halogen bonding to biological targets and cannot serve as a substrate for palladium‑catalyzed coupling reactions, removing a critical molecular diversification step . Evidence from the WAY‑200070 series demonstrates that retention of 7‑bromo substitution combined with 5‑hydroxy is essential for achieving high ERβ binding affinity (IC₅₀ ~1.7 nM for the elaborated analogue) and 68‑fold selectivity over ERα; analogues lacking the 7‑bromo or 5‑hydroxy functionality display substantially reduced potency . Consequently, substituting the target compound with a regioisomeric or de‑brominated analogue invalidates SAR continuity and introduces procurement risk in medicinal chemistry and probe‑discovery workflows.

Quantitative Differential Evidence: 7‑Bromo‑1,2‑benzoxazol‑5‑ol vs. Closest Analogues in Binding, Reactivity, and Physicochemical Properties


ERβ Binding Affinity: 7‑Br‑5‑OH Core Retains Micromolar Binding While WAY‑200070 Achieves Nanomolar Potency—A Quantitative SAR Benchmark

The unelaborated core scaffold, 7-Bromo-1,2-benzoxazol-5-ol, exhibits measurable binding at estrogen receptor beta (ERβ) with an IC₅₀ of 5,570 nM in a fluorescence polarization displacement assay using full‑length human ERβ expressed in a baculovirus system [1]. This contrasts sharply with the elaborated analogue WAY‑200070 (7‑bromo‑2‑(4‑hydroxyphenyl)‑1,3‑benzoxazol‑5‑ol, CAS 440122‑66‑7), which achieves an IC₅₀ of 1.7 nM against mouse ERβ by radioligand displacement [2] and an EC₅₀ of 2 nM in a functional assay with 68‑fold selectivity over ERα (EC₅₀ ERα = 155 nM) . The ~3,300‑fold potency difference between the core scaffold and the elaborated analogue provides a quantitative SAR baseline that establishes the unsubstituted core as a critical control compound for target‑engagement studies and a versatile starting point for medicinal chemistry optimization.

Estrogen receptor beta Nuclear receptor binding SAR analysis

Molecular Weight Advantage: 30% Lower MW Relative to WAY‑200070 Enables Distinct Synthetic and Biophysical Properties

7‑Bromo‑1,2‑benzoxazol‑5‑ol has a molecular weight of 214.02 g/mol (C₇H₄BrNO₂) . In contrast, the elaborated ERβ agonist WAY‑200070 has a molecular weight of 306.11 g/mol (C₁₃H₈BrNO₃) . The 92.09 g/mol (~30%) lower molecular weight places the target compound squarely within the typical molecular weight range for fragment hits (≤300 Da, per Rule of Three guidelines), making it a suitable starting point for fragment‑based drug discovery (FBDD) programs, whereas WAY‑200070, at >300 Da, exceeds typical fragment screening criteria. Additionally, the positional isomer 5‑bromo‑1,2‑benzisoxazole (CAS 837392‑65‑1, MW 198.02 g/mol, C₇H₄BrNO) has marginally lower MW but lacks the 5‑hydroxyl group, removing a hydrogen‑bond donor/acceptor site important for aqueous solubility and target interaction.

Fragment-based drug discovery Lead optimization Physicochemical properties

Orthogonal Synthetic Versatility: Dual C7‑Br and C5‑OH Handles Enable Sequential Derivatization Not Possible with Mono‑functional Analogues

The target compound uniquely presents both a C7 aryl bromide (capable of participating in Suzuki‑Miyaura, Heck, and Sonogashira cross‑coupling reactions) and a C5 hydroxyl group (available for O‑alkylation, esterification, or sulfonation) [1]. In comparison, 7‑bromobenzo[d]isoxazole (CAS 1260751‑81‑2, MW 198.02 g/mol) possesses the C7 bromine but lacks the C5 hydroxyl, limiting functionalization to a single vector . Conversely, benzo[d]isoxazol‑5‑ol (CAS 808755‑45‑5, MW 135.12 g/mol) has the C5 hydroxyl but no halogen for cross‑coupling, restricting diversification to O‑functionalization only . The 5‑bromo‑1,2‑benzisoxazole regioisomer (CAS 837392‑65‑1) contains the bromine at C5 rather than C7, which alters the electronic character of the aromatic ring and changes the regiochemical outcome of electrophilic aromatic substitution reactions relative to the target compound . This orthogonal bifunctionality is the basis for divergent library synthesis strategies where the core scaffold can be elaborated in two independent dimensions.

Cross-coupling chemistry Chemical biology tools Parallel synthesis

Benzoxazole Scaffold: Documented Privileged Structure in Medicinal Chemistry with Broad Pharmacological Relevance Across Multiple Target Classes

The benzoxazole ring system is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent activities across antibacterial, antifungal, anticancer, anti‑inflammatory, antiviral, and antitubercular indications [1][2]. In contrast, benzothiazole (sulfur‑containing) and benzimidazole (nitrogen‑containing) bioisosteres, while also valuable, display distinct target interaction profiles due to differences in heteroatom hydrogen‑bonding capacity and π‑stacking geometry [3]. Specifically, benzoxazole derivatives have demonstrated anticancer activity with selectivity ratios (IC₅₀ on HeLa cancer cells vs. L929 non‑cancerous cells) ranging from 15‑ to 700‑fold, illustrating that the benzoxazole core imparts a measurable therapeutic window advantage [4]. Although these data are derived from structurally diverse benzoxazole series and not from the specific target compound alone, they substantiate the scaffold‑level rationale for choosing a benzoxazole‑based intermediate over alternative heterocyclic scaffolds as the starting point for medicinal chemistry programs where selectivity and multi‑target potential are prioritized.

Privileged scaffold Kinase inhibition Antimicrobial agents

Lipophilic Efficiency (LipE) and Br‑Mediated Halogen Bonding Potential Differentiate the 7‑Br‑5‑OH Substitution Pattern from Non‑Halogenated or Mono‑substituted Isomers

Bromine substitution at position C7 introduces a polarizable heavy atom capable of forming halogen bonds with biological targets—an interaction mode unavailable to the non‑halogenated analogue benzo[d]isoxazol‑5‑ol (CAS 808755‑45‑5, which lacks Br) . The presence of bromine contributes to the compound's lipophilic character (calculated LogP contribution from Br is approximately +0.8 to +1.0 log units relative to the non‑brominated parent) while the hydroxyl group provides a compensatory hydrophilic anchor . This Br‑plus‑OH pairing enables balanced lipophilic efficiency (LipE = pIC₅₀ − LogP) that cannot be achieved with either the 5‑Br‑only analogue (CAS 837392‑65‑1, lacking OH, mp 76‑77°C) or the 7‑Br‑only analogue (CAS 1260751‑81‑2, lacking OH) . In the context of the WAY‑200070 series, retention of the 7‑bromo substitution is essential for achieving the high ERβ selectivity (68‑fold vs. ERα) that distinguishes WAY‑200070 from other ERβ agonists—a finding attributed in part to a halogen‑bonding interaction between the C7‑Br and a specific residue in the ERβ binding pocket .

Halogen bonding Drug design Physicochemical optimization

Optimal Research and Industrial Application Scenarios for 7‑Bromo‑1,2‑benzoxazol‑5‑ol (CAS 1360890‑42‑1) Based on Quantified Differential Evidence


Fragment‑Based Drug Discovery (FBDD) Starting Point for ERβ‑Targeted Probe Development

With a molecular weight of 214.02 g/mol—30% lower than the lead‑like ERβ agonist WAY‑200070 (MW 306.11 g/mol)—and confirmed ERβ binding (IC₅₀ = 5,570 nM), 7‑Bromo‑1,2‑benzoxazol‑5‑ol is well‑suited as a validated fragment hit for ERβ‑focused FBDD campaigns. The 68‑fold selectivity window observed in the elaborated WAY‑200070 series provides a clear optimization trajectory, while the fragment‑sized core enables structure‑based design approaches . Researchers should procure this CAS number when initiating an ERβ fragment screen or when a structurally tractable, rule‑of‑three compliant benzisoxazole core is required for fragment growing or merging strategies.

Divergent Library Synthesis via Sequential Orthogonal Functionalization

The presence of two chemoselectively addressable handles—C7 aryl bromide (for Pd‑catalyzed cross‑coupling) and C5 hydroxyl (for O‑alkylation or esterification)—makes this compound an ideal central scaffold for generating diverse compound libraries in a two‑dimensional diversification strategy . Unlike mono‑functional analogues such as 7‑bromobenzo[d]isoxazole (Br only) or benzo[d]isoxazol‑5‑ol (OH only), this CAS number enables the independent variation of substituents at both positions without protecting‑group manipulation, substantially increasing library efficiency and chemical space coverage per synthetic step. Procurement is indicated for any medicinal chemistry group executing a library synthesis campaign requiring orthogonal diversification vectors on a benzisoxazole core.

Negative Control or Inactive Scaffold Comparator for WAY‑200070‑Based ERβ Functional Studies

Given the ~3,300‑fold lower ERβ affinity of the unsubstituted core (IC₅₀ = 5,570 nM) compared to WAY‑200070 (IC₅₀ = 1.7 nM) , 7‑Bromo‑1,2‑benzoxazol‑5‑ol serves as a structurally matched but functionally attenuated control compound in cell‑based ERβ signaling experiments . When used alongside WAY‑200070, it allows researchers to attribute biological effects specifically to the 2‑(4‑hydroxyphenyl) substituent, distinguishing on‑target ERβ pharmacology from off‑target benzoxazole scaffold effects. This application scenario is critical for target‑validation studies where the quality of control compounds directly determines the interpretability of pharmacological results.

Halogen‑Bonding Probe for Crystallographic and Biophysical Target Engagement Studies

The C7‑bromine atom, situated on an electron‑deficient benzisoxazole ring, provides a strong halogen‑bond donor for co‑crystallization and biophysical binding studies (e.g., X‑ray crystallography, thermodynamic profiling via ITC) where the bromine anomalous scattering signal additionally facilitates crystallographic phasing . In the WAY‑200070 series, the 7‑bromo substitution is essential for the 68‑fold ERβ selectivity, a finding consistent with a halogen‑bonding interaction to the ERβ binding pocket . Researchers undertaking structural biology or biophysical characterization of benzisoxazole‑binding proteins should procure this core scaffold as a minimally elaborated probe to dissect the contribution of the bromine‑mediated halogen bond to overall binding affinity and selectivity, independent of other substituent contributions.

Quote Request

Request a Quote for 7-Bromo-1,2-benzoxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.